molecular formula C17H19NO3 B12216573 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B12216573
M. Wt: 285.34 g/mol
InChI Key: YIQHMWIMSUMGLQ-UHFFFAOYSA-N
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Description

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a morpholinomethyl group, which is a morpholine ring attached to a methyl group, and a dihydrocyclopenta[g]chromenone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The morpholinomethyl group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets and pathways. The morpholinomethyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholinomethyl)phenylboronic acid
  • 4-methyl-6-morpholinopyrimidine derivatives
  • 6H-benzo[c]chromenes

Uniqueness

4-(morpholinomethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to its specific structural features, such as the combination of a morpholinomethyl group with a dihydrocyclopenta[g]chromenone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C17H19NO3/c19-17-10-14(11-18-4-6-20-7-5-18)15-8-12-2-1-3-13(12)9-16(15)21-17/h8-10H,1-7,11H2

InChI Key

YIQHMWIMSUMGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3CN4CCOCC4

Origin of Product

United States

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